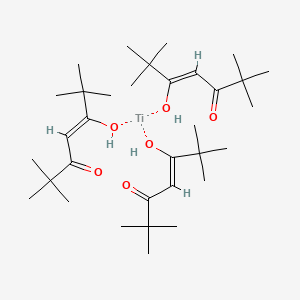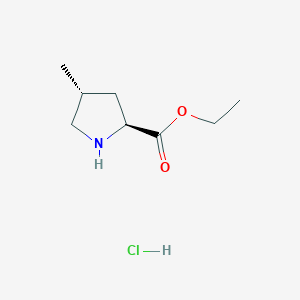
(2S,4R)-Ethyl-4-methylpyrrolidine-2-carboxylate HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene typically involves halogenation, fluorination, and etherification steps. For instance, the preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound with a somewhat related structure, was achieved by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media, showcasing the use of halogenation in these synthesis pathways (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The molecular structure of halogenated benzenes, like our compound of interest, often involves interactions such as C–H···Br, C–Br···Br, and C–Br···π, which can influence the compound's reactivity and physical properties. Studies on bromo- and bromomethyl-substituted benzenes have highlighted the variability in packing motifs despite the chemical similarity, which could be relevant for understanding the structural characteristics of 5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene (Jones, Kuś, & Dix, 2012).
科学的研究の応用
Synthetic Chemistry Applications
Synthesis of Complex Molecules
Derivatives of pyrrolidine, including those related to "(2S,4R)-Ethyl-4-methylpyrrolidine-2-carboxylate HCl," are pivotal in the synthesis of complex organic compounds. For instance, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride from related compounds demonstrates the utility of pyrrolidine derivatives in producing complex molecules with high purity and yield, suitable for scale-up production (Cheng Qing-fang, 2005).
Fluorination and Functionalization
The transformation of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides illustrates the role of pyrrolidine derivatives in medicinal chemistry. These synthons, derived from processes involving (2S,4R)-4-hydroxyproline, are instrumental for preparing fluoropyrrolidine derivatives, significantly reducing synthetic steps for medicinal applications (R. Singh & T. Umemoto, 2011).
Medicinal Chemistry and Pharmacology
Inhibitor Design
Pyrrolidine derivatives are utilized in designing inhibitors for various biological targets. For example, densely substituted L-proline esters, similar in structure to pyrrolidine derivatives, have been used as catalysts for asymmetric Michael additions, showcasing the role of pyrrolidine frameworks in developing novel organocatalysts (Andrea Ruiz-Olalla, M. G. Retamosa, & F. Cossío, 2015).
Neuroprotection and Anticonvulsant Effects
The application of group II metabotropic glutamate receptor agonists, such as 2R,4R-4-aminopyrrolidine-2,4-dicarboxylate, demonstrates the therapeutic potential of pyrrolidine derivatives in neuroprotection and seizure management in immature rats (J. Folbergrová et al., 2005).
Catalysis and Material Science
- Catalytic Applications: Pyrrolidine derivatives serve as ligands in catalytic reactions, such as the copper-catalyzed N-arylation of amides, demonstrating the versatility of these compounds in facilitating various chemical transformations (Chao-yuan Wang et al., 2010).
Safety And Hazards
特性
IUPAC Name |
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-4-6(2)5-9-7;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUMZOMHSNLSBG-HHQFNNIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CN1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-Ethyl-4-methylpyrrolidine-2-carboxylate HCl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


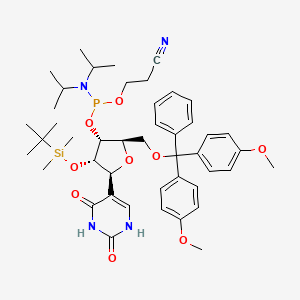
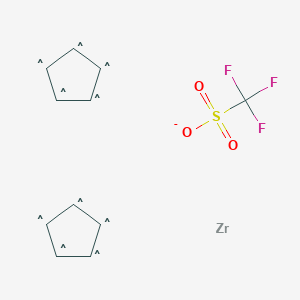
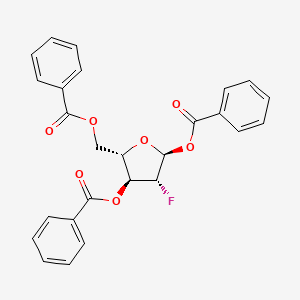
![4-(2-(2-(2-Chloro-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B1143018.png)
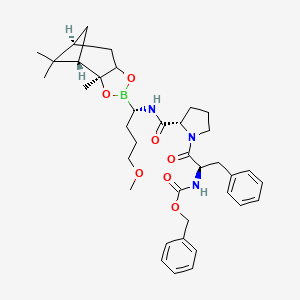
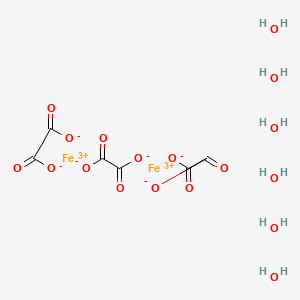
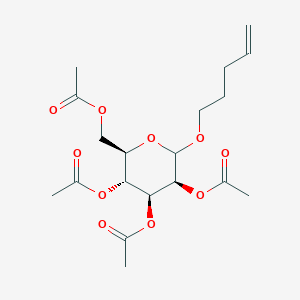
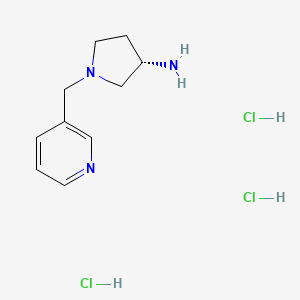
![3-[2-(4-Tert-butylphenoxy)-5-nitrophenyl]prop-2-enoic acid](/img/structure/B1143030.png)
